4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole
Overview
Description
4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is a heterocyclic compound that contains both chlorine and nitro functional groups. This compound is part of the pyrazole family, which is known for its diverse chemical and biological properties. Pyrazoles are five-membered rings containing two nitrogen atoms, and they are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 4-chloro-3-nitroacetophenone with 1,3-dimethyl-4-pyrazolecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals[][3].
Mechanism of Action
The mechanism of action of 4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom can also participate in electrophilic substitution reactions, further contributing to the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-nitropyrazole: Similar structure but lacks the 1,3-dimethyl-1H-pyrazol-4-yl)methyl group.
1,3-dimethyl-4-nitropyrazole: Similar structure but lacks the chlorine atom.
Uniqueness
4-chloro-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-nitro-1H-pyrazole is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-[(4-chloro-3-nitropyrazol-1-yl)methyl]-1,3-dimethylpyrazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5O2/c1-6-7(3-13(2)11-6)4-14-5-8(10)9(12-14)15(16)17/h3,5H,4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTCLABKCBBXKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CN2C=C(C(=N2)[N+](=O)[O-])Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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